Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-
Overview
Description
Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- is an organosilicon compound with the molecular formula C18H32OSi. It is characterized by the presence of a silane group bonded to a phenoxy group substituted with tert-butyl and methyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- typically involves the reaction of 2,6-bis(1,1-dimethylethyl)-4-methylphenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2,6-bis(1,1-dimethylethyl)-4-methylphenol+trimethylchlorosilane→Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to yield different silane derivatives.
Substitution: The silane group can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of various reduced silane compounds.
Substitution: Formation of substituted silane derivatives with different functional groups.
Scientific Research Applications
Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- involves its interaction with various molecular targets. The silane group can form strong bonds with other silicon or oxygen-containing compounds, facilitating the formation of stable complexes. The phenoxy group provides additional stability and reactivity, allowing the compound to participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]dimethyl-
- Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]ethyl-
- Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]propyl-
Uniqueness
Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of tert-butyl groups enhances its steric hindrance, providing greater stability and resistance to degradation. This makes it particularly valuable in applications requiring robust and durable materials.
Properties
IUPAC Name |
(2,6-ditert-butyl-4-methylphenoxy)-trimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32OSi/c1-13-11-14(17(2,3)4)16(19-20(8,9)10)15(12-13)18(5,6)7/h11-12H,1-10H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUPIRMFRPPBOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O[Si](C)(C)C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339113 | |
Record name | Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18510-49-1 | |
Record name | Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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